![molecular formula C15H23NO2S B4626668 2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)

2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide

Übersicht

Beschreibung

The compound "2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide" belongs to a class of chemicals known for their functional groups, including an acetamide moiety, which is common in many natural and pharmaceutical products. This class of compounds is significant in synthetic chemistry and pharmacology due to their versatile applications and potential biological activities.

Synthesis Analysis

The synthesis of compounds related to "2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide" involves using benzyl N-acetylcarbamate potassium salts as reagents. These reagents react with various alkyl halides and sulfonates to afford substituted products, which can then undergo cleavage under mild acidic conditions to yield N-alkylacetamides (Sakai et al., 2022).

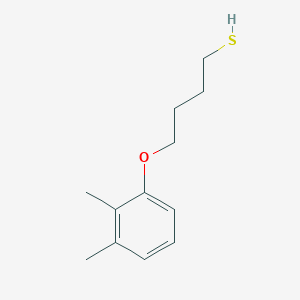

Molecular Structure Analysis

The molecular structure of related acetamides demonstrates diverse conformational behaviors due to the presence of different substituents, which can influence the overall shape and reactivity of the molecule. Crystal structure analysis of such compounds reveals detailed insights into their geometric configurations, which are crucial for understanding their chemical reactivity and interactions (Camerman et al., 2005).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including bromination, nitration, and Friedel-Crafts acetylation, producing a range of substituted products. The reactivity is highly dependent on the nature of the substituents and the conditions under which the reactions are performed (Clarke et al., 1973).

Wissenschaftliche Forschungsanwendungen

Versatile Reagents for Synthetic Studies

The acetamide moiety, a crucial functional group in many natural and pharmaceutical products, is exemplified by compounds such as p-methoxybenzyl N-acetylcarbamate potassium salt. These compounds serve as stable, easy-to-handle powders that react with various alkyl halides and sulfonates to yield substituted products. These are then transformed into N-alkylacetamides, demonstrating their role as versatile equivalents of both N-acetamide and protected nitrogen nucleophiles in the synthesis of natural and pharmaceutical products (Sakai et al., 2022).

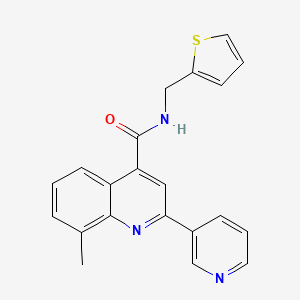

Molecular Docking and Enzyme Inhibitory Activities

N-(Substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide compounds, synthesized through conventional and microwave-assisted protocols, have shown inhibition potential against bovine carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase enzymes. This highlights their significance in medicinal chemistry, particularly in designing enzyme inhibitors (Virk et al., 2018).

Design and Synthesis of Model Compounds

Research into molecules with substituted nitrobenzyl groups covalently bonded to N-(4-hydroxy-3-methoxybenzyl)acetamide underscores the importance of such compounds in understanding photoreactivity and potentially developing photoresponsive materials (Katritzky et al., 2003).

Anticonvulsant and Pain-Attenuating Properties

The structural modification of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides has led to the discovery of potent anticonvulsants with pain-attenuating properties. These findings indicate the potential of such compounds in the development of new therapeutic agents for treating convulsive disorders and pain (King et al., 2011).

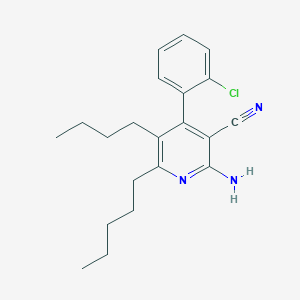

Lipase and α-Glucosidase Inhibition

The synthesis of novel heterocyclic compounds from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their investigation for lipase and α-glucosidase inhibition exemplify the application of such compounds in discovering new treatments for diseases related to enzyme dysfunction (Bekircan et al., 2015).

Eigenschaften

IUPAC Name |

2-[(4-methoxyphenyl)methylsulfanyl]-N-(3-methylbutyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2S/c1-12(2)8-9-16-15(17)11-19-10-13-4-6-14(18-3)7-5-13/h4-7,12H,8-11H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDXGQNWFXKHEI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNC(=O)CSCC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>42.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24797329 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-fluorophenyl)-2-{[(3-methyl-1-piperidinyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B4626588.png)

![N-[1-(4-ethoxyphenyl)ethyl]nicotinamide](/img/structure/B4626591.png)

![1-(4-methylphenyl)-5-[(5-nitro-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4626597.png)

![8-allyl-N-[2-(methylthio)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4626601.png)

![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)

![1-(5-chloro-2-methylphenyl)-4-[(3-methyl-5-isoxazolyl)carbonyl]piperazine](/img/structure/B4626632.png)

![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-(phenylsulfonyl)piperazine](/img/structure/B4626653.png)

![1-butyl-6-(4-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4626679.png)

![3-[(4-bromobenzylidene)amino]-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B4626685.png)

![N-[4-(2-oxo-1-pyrrolidinyl)phenyl]urea](/img/structure/B4626689.png)

![4,4'-[(cyclohexylimino)bis(methylene)]bis(2,6-di-tert-butylphenol)](/img/structure/B4626704.png)